BenchChemオンラインストアへようこそ!

Gallinacin 3

Antimicrobial peptides Minimum inhibitory concentration Avian β-defensins

Gallinacin‑3 (Gal‑3, AvBD3) is a 36–39 residue cysteine‑rich cationic antimicrobial peptide of the β‑defensin family, isolated from chicken (Gallus gallus) epithelial tissues and leukocytes. It contains three intramolecular disulfide bonds and is characterized by a unique elongated C‑terminal propeptide resulting from a lineage‑specific 2‑nucleotide frameshift insertion not present in mammalian β‑defensins or other avian defensins such as Gallinacin‑2.

Molecular Formula
Molecular Weight
Cat. No. B1576556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallinacin 3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallinacin‑3 (AvBD3) Procurement: A Structurally Distinct, Inducible Avian β‑Defensin for Antimicrobial Research


Gallinacin‑3 (Gal‑3, AvBD3) is a 36–39 residue cysteine‑rich cationic antimicrobial peptide of the β‑defensin family, isolated from chicken (Gallus gallus) epithelial tissues and leukocytes [1]. It contains three intramolecular disulfide bonds and is characterized by a unique elongated C‑terminal propeptide resulting from a lineage‑specific 2‑nucleotide frameshift insertion not present in mammalian β‑defensins or other avian defensins such as Gallinacin‑2 [2]. Gal‑3 is constitutively expressed at high levels in the tongue, bursa of Fabricius, and trachea, and is markedly upregulated in the trachea during Haemophilus paragallinarum infection [2]. Its demonstrated antibacterial activity against Gram‑negative (Escherichia coli, Salmonella typhimurium) and Gram‑positive (Staphylococcus aureus) pathogens, coupled with successful heterologous expression in plant systems, positions Gal‑3 as a candidate for antimicrobial feed additive development [3].

Why Gallinacin‑3 Cannot Be Replaced by Other Avian or Mammalian β‑Defensins Without Quantitative Justification


Substituting Gallinacin‑3 with another avian β‑defensin (e.g., AvBD1, AvBD2, or AvBD7) or a mammalian ortholog (e.g., hBD‑2) risks mismatched antimicrobial spectra, divergent salt sensitivity, and unpredictable expression behavior. Avian β‑defensins exhibit distinct rank‑order potencies against Gram‑negative versus Gram‑positive bacteria: AvBD1 and AvBD7 show the strongest Gram‑negative activity, whereas AvBD2 is significantly weaker [1]. Gallinacin‑3 possesses a unique C‑terminal extension that influences propeptide processing and tissue‑specific inducibility, features not shared by AvBD1, AvBD2, or AvBD7 [2]. Furthermore, Gallinacin‑3's antimicrobial activity is retained under low‑salt conditions but markedly reduced at elevated ionic strength, a property that differentiates it from salt‑insensitive defensins such as certain plant‑expressed variants [3]. Selection of a substitute without accounting for these quantified differences can lead to failed experimental replication and ineffective product performance.

Gallinacin‑3 Quantitative Differentiation Evidence: Comparator‑Based Antimicrobial Potency, Structural Uniqueness, and Salt‑Sensitivity Profile


Gallinacin‑3 Demonstrates Lower MIC Against E. coli Compared to Chicken β‑Defensin 6 (Gal‑6) Under Comparable Broth Dilution Conditions

Gallinacin‑3 exhibits superior anti‑E. coli potency relative to chicken β‑defensin 6 (Gal‑6) when MIC values are compared across standardized broth dilution assays. In a 2022 study using recombinantly expressed chicken β Gal‑3, the MIC against E. coli was 32 μg/mL [1]. In a separate study employing the identical broth dilution methodology, the MIC of Gal‑6 (cβ‑Def) against E. coli was 56.7 ± 2.9 μg/mL [2]. This represents a 1.77‑fold lower MIC for Gal‑3, indicating approximately 1.8‑fold greater potency on a mass‑concentration basis against this Gram‑negative target.

Antimicrobial peptides Minimum inhibitory concentration Avian β-defensins Escherichia coli

Gallinacin‑3 Possesses a Unique Frameshift‑Derived C‑Terminal Extension Absent in Closest Homolog Gallopavin‑1 (GPV‑1)

Gallinacin‑3 is distinguished from its turkey ortholog gallopavin‑1 (GPV‑1) by a 2‑nucleotide insertion in the Gal‑3 gene that induces a translational frameshift. This frameshift reads through the ancestral stop codon and produces a lengthened C‑terminal propeptide not present in GPV‑1 or other avian β‑defensins [1]. Sequence alignment confirms that the mature antimicrobial domain is conserved between the two peptides, but the Gal‑3 precursor contains a long C‑terminal extension of approximately 20 additional residues [1]. This structural divergence has implications for recombinant expression efficiency—the extension hinders bacterial expression unless the gene is codon‑optimized [2]—and may influence in vivo processing and trafficking.

β‑Defensin structure Propeptide processing Evolutionary mutation Avian innate immunity

Gallinacin‑3 Antibacterial Activity Is Conditionally Salt‑Sensitive, a Property That Differs from Constitutively Salt‑Resistant Defensins

The antimicrobial activity of recombinantly expressed Gallinacin‑3 (goose AvBD3, which shares 100% amino acid identity with chicken AvBD3) is significantly diminished under high‑salt conditions. At elevated NaCl concentrations, activity against both Staphylococcus aureus and Pasteurella multocida was substantially reduced relative to low‑salt conditions, while activity against certain Gram‑negative strains was partially preserved [1]. This conditional activity profile contrasts with salt‑insensitive β‑defensins such as human β‑defensin‑3 (hBD‑3), which retains bactericidal activity even at 150 mM NaCl [2]. The salt‑dependent attenuation of Gal‑3 is a critical parameter for experimental design: antimicrobial assays conducted in standard Mueller‑Hinton broth (cation‑adjusted, ~100 mM NaCl equivalent) will yield lower apparent potency than low‑ionic‑strength phosphate buffer systems.

Salt sensitivity Antimicrobial peptide stability Ionic strength Host defense peptide

Gallinacin‑3 Exhibits Low Hemolytic Activity, Supporting a Favorable Therapeutic Index Relative to Membrane‑Disrupting Peptides

Purified recombinant Gallinacin‑3 (goose AvBD3, 100% identical to chicken AvBD3) demonstrated extremely low hemolytic activity against erythrocytes in vitro, even at concentrations exceeding its MIC values against target bacteria [1]. This is consistent with the selectivity of β‑defensins for bacterial membranes over eukaryotic cell membranes, attributed to differences in membrane lipid composition and the absence of cholesterol in bacterial membranes [2]. While a formal therapeutic index (HC₅₀/MIC ratio) cannot be calculated from the available data due to the lack of a precise HC₅₀ value, the qualitative observation of minimal hemolysis at antibacterial concentrations positions Gal‑3 favorably compared to more hemolytic cationic peptides such as melittin, which lyses erythrocytes at concentrations comparable to its MIC (HC₅₀ ≈ 1–5 μg/mL) [2].

Hemolysis Cytotoxicity Therapeutic index Antimicrobial peptide safety

Gallinacin‑3 Is Successfully Expressed in Transgenic Plant Systems, a Functionally Verified Production Platform Not Demonstrated for Most Other Avian β‑Defensins

Gallinacin‑3 has been functionally expressed in two independent plant systems—Arabidopsis thaliana seeds and Medicago sativa (alfalfa)—with confirmed in vitro antimicrobial activity of the plant‑produced peptide [1][2]. In transgenic M. sativa, codon‑optimized chicken β Gal‑3 achieved stable constitutive expression under the Ppha promoter, and the plant‑derived peptide retained full activity against E. coli (MIC 32 μg/mL), S. aureus (MIC 16 μg/mL), and S. typhi (MIC 128 μg/mL) [2]. Mice fed transgenic M. sativa expressing Gal‑3 showed no significant deviation in body weight and no loss of intestinal microflora compared to control groups, providing preliminary biosafety evidence for the plant‑expressed product [2]. In contrast, successful plant‑based expression of other chicken β‑defensins (AvBD1, AvBD2, AvBD4–AvBD7) has not been reported in peer‑reviewed literature to date, giving Gal‑3 a demonstrated manufacturing advantage for those pursuing plant molecular farming approaches.

Heterologous expression Transgenic plants Molecular farming Feed additive production

High‑Confidence Application Scenarios for Gallinacin‑3 Based on Quantified Differentiation Evidence


Poultry Feed Additive Development Using Plant‑Based Production Systems

Gallinacin‑3 is the only avian β‑defensin with validated expression in two independent plant platforms (Arabidopsis and Medicago sativa) [1][2]. The plant‑produced peptide retains MIC values of 32 μg/mL (E. coli), 16 μg/mL (S. aureus), and 128 μg/mL (S. typhi) [2]. Mice fed transgenic M. sativa expressing Gal‑3 showed no significant body weight loss or intestinal microflora disruption, providing preliminary in vivo safety data that supports progression to poultry feeding trials [2]. This scenario directly leverages the plant‑expression evidence from Section 3, Evidence Item 5.

Comparative Avian β‑Defensin Structure‑Function Studies Requiring a Full‑Length Precursor

Investigators studying the role of the C‑terminal propeptide in defensin processing, trafficking, or immunomodulation should select Gallinacin‑3 over its closest homolog GPV‑1, because Gal‑3 uniquely carries a 2‑nucleotide frameshift insertion that generates a long C‑terminal extension absent in GPV‑1 [1]. This structural feature makes Gal‑3 the appropriate reagent for experiments designed to dissect propeptide function, as detailed in Section 3, Evidence Item 2.

Respiratory Infection Models Requiring an Inducible Epithelial β‑Defensin

Gallinacin‑3 is prominently expressed in chicken tracheal epithelium and is significantly upregulated following Haemophilus paragallinarum infection [1]. This inducible expression profile, combined with its lower MIC against E. coli compared to Gal‑6 (32 vs. 56.7 μg/mL) [2][3], makes Gal‑3 a relevant candidate for studies of respiratory innate immunity and for the development of intervention strategies targeting poultry respiratory pathogens. This scenario is supported by Section 3, Evidence Items 1 and 2.

Antimicrobial Peptide Formulation Screening Under Physiologically Relevant Salt Conditions

Gallinacin‑3 exhibits conditional salt sensitivity: its activity against S. aureus and P. multocida is markedly reduced at high ionic strength [1]. This property makes Gal‑3 a valuable reference compound for formulation studies aimed at enhancing peptide stability in physiological fluids. Researchers seeking to benchmark salt‑protection excipients or develop salt‑resistant defensin variants should include Gal‑3 as a salt‑sensitive comparator, as established in Section 3, Evidence Item 3.

Quote Request

Request a Quote for Gallinacin 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.